molecular formula C7H6N2O5 B572970 4,6-Dinitro-2-methyl-d3-phenol CAS No. 1219804-69-9

4,6-Dinitro-2-methyl-d3-phenol

Cat. No. B572970
CAS RN: 1219804-69-9
M. Wt: 201.152
InChI Key: ZXVONLUNISGICL-FIBGUPNXSA-N
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Description

4,6-Dinitro-2-methyl-d3-phenol is a labelled analogue of 4,6-Dinitro-2-methylphenol . It has a role as a dinitrophenol insecticide, fungicide, and herbicide . The molecular formula is C7H6N2O5 .


Molecular Structure Analysis

The molecular structure of 4,6-Dinitro-2-methyl-d3-phenol consists of a benzene ring with two nitro groups (-NO2) and one methyl group (-CH3) attached . The molecular weight is 198.13 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Dinitro-2-methyl-d3-phenol are not available, similar compounds like 2,4,6-trinitrotoluene have been studied. These studies suggest various possible initiation processes, including CH3 removal, O elimination, H escape, OH removal, HONO elimination, and nitro oxidizing adjacent backbone carbon atom .


Physical And Chemical Properties Analysis

4,6-Dinitro-2-methyl-d3-phenol has a molecular weight of 198.13 . It has a boiling point of 780.50 K and a melting point of 190°F . It is slightly soluble in water .

properties

IUPAC Name

2,4-dinitro-6-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVONLUNISGICL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219804-69-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219804-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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